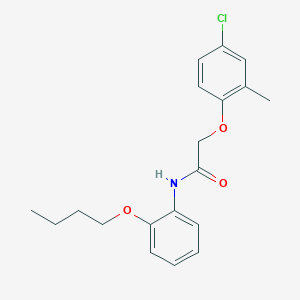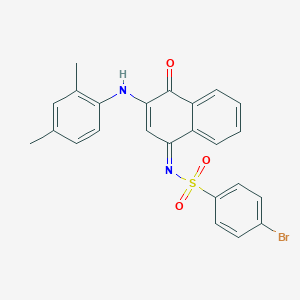
N-(2-butoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors. BPA has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mécanisme D'action
BPA works by binding to estrogen receptors in the body, which can have both agonistic and antagonistic effects depending on the specific receptor subtype and the tissue type. BPA has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its effects on these receptors can vary depending on the tissue type and the concentration of BPA.
Biochemical and physiological effects:
BPA has been shown to have a wide range of biochemical and physiological effects in the body. These effects can vary depending on the concentration of BPA, the tissue type, and the specific estrogen receptor subtype that is being targeted. Some of the effects of BPA include changes in gene expression, alterations in cell proliferation and differentiation, and changes in hormone levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPA in lab experiments is its ability to selectively target estrogen receptors, which can be useful in investigating the specific effects of estrogen signaling pathways. However, there are also some limitations to using BPA in lab experiments. For example, BPA can have both agonistic and antagonistic effects on estrogen receptors, which can make it difficult to interpret the results of experiments. Additionally, the concentration of BPA used in experiments can also have a significant impact on the results, and it can be difficult to determine the optimal concentration to use.
Orientations Futures
There are many potential future directions for research on BPA. One area of interest is the development of new N-(2-butoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamides that can selectively target specific estrogen receptor subtypes. Another area of interest is the study of BPA’s effects on other hormone signaling pathways, such as the androgen receptor pathway. Additionally, there is a need for more research on the potential health effects of BPA exposure in humans, as well as the development of new methods for detecting and measuring BPA in the environment.
Méthodes De Synthèse
The synthesis of BPA involves the reaction of 2-butoxyaniline with 4-chloro-2-methylphenol in the presence of acetic acid and sodium acetate. The resulting product is then reacted with chloroacetyl chloride to form the final product, BPA.
Applications De Recherche Scientifique
BPA has been used in various scientific studies to investigate its potential applications in research. One of the main areas of research has been in the field of breast cancer, where BPA has been shown to have both anti-estrogenic and estrogenic effects on breast cancer cells. Other areas of research include the study of BPA’s effects on bone density, cardiovascular health, and cognitive function.
Propriétés
Formule moléculaire |
C19H22ClNO3 |
|---|---|
Poids moléculaire |
347.8 g/mol |
Nom IUPAC |
N-(2-butoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H22ClNO3/c1-3-4-11-23-18-8-6-5-7-16(18)21-19(22)13-24-17-10-9-15(20)12-14(17)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,22) |
Clé InChI |
LUZMEYHUCAVSIJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C |
SMILES canonique |
CCCCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285040.png)
![7-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285044.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)
![Methyl 2-[(4-{[(4-tert-butylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285059.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



